molecular formula C5HBrF3NO3 B2634762 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1227935-03-6

2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B2634762
CAS No.: 1227935-03-6
M. Wt: 259.966
InChI Key: HCMLCBSGXFOZIX-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the bromination of an appropriate precursor followed by the introduction of the trifluoromethyl group and the formation of the oxazole ring. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions. The formation of the oxazole ring is often achieved through cyclization reactions involving appropriate starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, trifluoromethyl iodide, and various catalysts such as palladium and copper complexes. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. The oxazole ring provides a rigid framework that can interact with enzymes and other biomolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of bromine and trifluoromethyl groups further enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NO3/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMLCBSGXFOZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(O1)Br)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227935-03-6
Record name 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiOH.H2O (0.64 g, 15.25 mmol) was added to a solution of ethyl 2-bromo-4-trifluoromethyloxazole-5-carboxylate (A-2) (3.50 g, 12.2 mmol) in THF/H2O (20/5 mL) at 0° C. followed by stirring for 3 h at 0° C. The reaction mixture was diluted with EtOAc/H2O (25/25 mL) and neutralized with 1 M HCl (16 mL) at 0° C. The organic phase was separated, dried over MgSO4, filtered, and concentrated. The product was dried in vacuo to yield 2-bromo-4-trifluoromethyloxazole-5-carboxylic acid (A-38) as a white solid (2.80 g, 88% yield).
Name
LiOH.H2O
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
25 mL
Type
solvent
Reaction Step Three

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